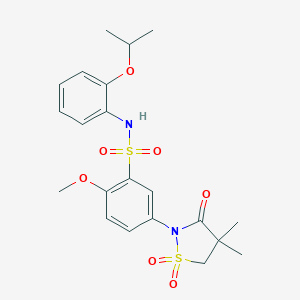
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, also known as PQT, is a chemical compound that has been the subject of much scientific research. It is a member of the quinazoline family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one limitation of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. One area of interest is the development of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, research on the potential use of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in combination with other drugs or therapies could lead to improved treatment outcomes for a wide range of diseases.
Métodos De Síntesis
The synthesis of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves the reaction of 2-propoxyaniline with 2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. This synthesis method has been well-established in the scientific literature and has been used to produce 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in large quantities for research purposes.
Aplicaciones Científicas De Investigación
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been the subject of much scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
Propiedades
Nombre del producto |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
|---|---|
Fórmula molecular |
C17H21N3O2 |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H21N3O2/c1-2-11-22-15-10-6-5-9-14(15)19-17-18-13-8-4-3-7-12(13)16(21)20-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H2,18,19,20,21) |
Clave InChI |
XQGZOPUFWSZZJQ-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
SMILES canónico |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)


![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)